molecular formula C18H25NO2 B2696546 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one CAS No. 1788560-52-0

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one

Cat. No.: B2696546
CAS No.: 1788560-52-0
M. Wt: 287.403
InChI Key: LKAOBZHIGFQGQB-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one ( 1788560-52-0) is a chemical compound with a molecular formula of C18H25NO2 and a molecular weight of 287.40 g/mol . This compound features a seven-membered azepane ring linked to a 4-methoxyphenyl group and an unsaturated enone system, a structure that may be of significant interest in medicinal chemistry and drug discovery research. Compounds with methoxyphenyl substituents are frequently investigated for their diverse biological activities. For instance, related structures have been studied as potent inhibitors of tubulin polymerization, showing promise as anticancer agents by inducing G2/M cell cycle arrest and apoptosis . Furthermore, structurally complex molecules incorporating nitrogen-containing heterocycles and carbonyl groups are often explored as key intermediates in the synthesis of potential bioactive molecules, including those with fungicidal, bactericidal, and herbicidal properties . Researchers can utilize this compound as a versatile building block or a core scaffold for the development of novel therapeutic candidates. Its high purity (90%+) ensures reliable and reproducible results in experimental settings . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-14(2)12-18(20)19-11-5-4-6-16(13-19)15-7-9-17(21-3)10-8-15/h7-10,12,16H,4-6,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOBZHIGFQGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one typically involves the reaction of 4-methoxyphenylamine with an appropriate azepane derivative under controlled conditions. One common method includes the use of a one-pot approach, where the reactants are combined in a single reaction vessel, often under inert atmosphere and elevated temperatures . The reaction conditions may vary depending on the specific reagents and catalysts used, but generally involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one serves as a valuable building block for synthesizing complex organic molecules. It can be utilized in various chemical reactions, including:

  • Reagent in Organic Synthesis : The compound can act as a reagent for the formation of new carbon-carbon bonds, facilitating the synthesis of more complex structures.

Biology

Research into the biological activities of this compound has shown potential in several areas:

  • Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent. Key areas of research include:

  • Therapeutic Applications : The compound's ability to interact with specific molecular targets may lead to its use in treating various diseases, particularly those related to metabolic disorders and cancer.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its role includes:

  • Material Development : The compound's properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that the compound could be further developed into an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways. These findings support further investigation into its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones share the α,β-unsaturated ketone core but lack the azepane ring. Key comparisons include:

Compound Substituents (Ring A/Ring B) IC50 (μM) Activity Notes Reference
Cardamonin (Cluster 5) Hydroxyl (ortho, para) / None 4.35 Highest potency among chalcones
2j (Cluster 6) Br (para), I (meta) / F (para) 4.70 High electronegativity at A/B
2h (Cluster 6) Cl (para), I (meta) / OMe (para) 13.82 Lower potency vs. 2j
2p (Cluster 6) OMe (para), I (meta) / OMe (para) 70.79 Lowest potency in cluster 6
  • Key Insight: Electron-withdrawing groups (Br, F) at para positions enhance potency, while electron-donating groups (OMe) reduce activity.

Azepane and Piperazine Derivatives

  • Piperazine-substituted chalcones: Exhibit moderate activity (IC50 ~5–70 μM) but cluster separately due to ring size differences .
  • 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): Shares the azepane core but substitutes fluorine for methoxy. Fluorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to methoxy .

Physicochemical Properties

  • Lipophilicity: The methyl group in 3-methylbut-2-en-1-one increases lipophilicity vs.
  • Photostability : Methoxy-substituted compounds like BMDBM () show enhanced UV stability, suggesting the target compound may resist photodegradation better than hydroxylated analogs .

Tables and Figures

  • Figure 1 : Structure of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one.
  • Table 1 : Comparison of chalcone derivatives’ substituents and activities .
  • Table 2 : Physicochemical properties of azepane vs. piperazine derivatives .

Biological Activity

1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one is a complex organic compound notable for its diverse biological activities. This compound features a methoxyphenyl group attached to an azepane ring, which is further linked to a methylbutenone moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. The molecular formula is C18H25NO2C_{18}H_{25}NO_2, and it has a molecular weight of approximately 295.39 g/mol. Below is a summary of its physical properties:

PropertyValue
Molecular FormulaC₁₈H₂₅NO₂
Molecular Weight295.39 g/mol
Density0.956 g/cm³
Boiling Point320.6 °C at 760 mmHg
Flash Point143.7 °C

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activities, impacting metabolic pathways and influencing cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic states.
  • Receptor Binding: It may bind to specific receptors, triggering biological responses that could be therapeutic.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxyphenyl compounds have been shown to possess broad-spectrum antibacterial effects against various pathogens.

Anticancer Activity

Studies have suggested that this compound could play a role in cancer therapeutics. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological potential of related compounds, providing insights into the activity of this compound.

  • High Throughput Screening (HTS): A study identified small molecules that enhance the expression of Oct3/4, a key factor in pluripotent stem cell maintenance. Compounds structurally similar to the target compound were effective in promoting Oct3/4 expression, suggesting regenerative medicine applications .
  • Antimicrobial Testing: In vitro studies demonstrated that analogs with methoxy groups exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .
  • Cancer Cell Studies: Research has indicated that certain derivatives can induce apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one, and how can yield optimization be achieved?

A two-step approach is typically employed:

Claisen-Schmidt Condensation : React 3-(4-methoxyphenyl)azepane with 3-methylbut-2-enal under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

Azepane Ring Formation : Use reductive amination or ring-closing metathesis to stabilize the azepane moiety. Evidence suggests that microwave-assisted synthesis reduces reaction time (from 24 hours to 2–4 hours) and improves yields (~30% to 45%) .

Q. How should researchers characterize the tautomeric behavior of this compound in solution?

The enone system (α,β-unsaturated ketone) exhibits keto-enol tautomerism, which can be analyzed via:

  • NMR Spectroscopy : Monitor proton shifts in DMSO-d₆ or CDCl₃. The enolic proton typically appears as a broad singlet at δ 12–14 ppm in DMSO-d₆ .
  • UV-Vis Spectroscopy : Detect λmax shifts (e.g., 250–280 nm for keto vs. 300–320 nm for enol forms) .
  • pH-Dependent Studies : Adjust pH to stabilize specific tautomers (e.g., acidic conditions favor the keto form) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Classification : While direct GHS data are unavailable for this compound, structurally related azepane derivatives show low acute toxicity but may cause skin/eye irritation .
  • Handling Recommendations : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powders. Store at –20°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental NMR data for this compound?

Discrepancies between experimental and predicted NMR spectra often arise from dynamic effects (e.g., ring puckering in the azepane moiety). Mitigation strategies include:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and calculate chemical shifts with gauge-invariant atomic orbital (GIAO) methods. Compare results to experimental δ values (error tolerance: ±0.3 ppm) .
  • MD Simulations : Model solvent effects (e.g., DMSO interactions) to refine predictions .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate successful separation .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Q. How can researchers reconcile conflicting bioactivity data across studies?

Contradictions in IC₅₀ values or receptor-binding profiles may stem from:

  • Impurity Profiles : Quantify byproducts (e.g., unreacted azepane precursors) via LC-MS. Purity thresholds ≥98% are recommended for pharmacological assays .
  • Assay Conditions : Standardize parameters (e.g., pH 7.4 for enzyme assays, 37°C incubation) to minimize variability .

Q. What methodologies are suitable for studying the metabolic stability of this compound?

  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS (half-life <30 minutes indicates poor stability) .
  • CYP450 Inhibition Screening : Use fluorometric assays (e.g., CYP3A4/CYP2D6) to assess drug-drug interaction risks .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueParametersExpected Results
¹H NMR (400 MHz, CDCl₃)Azepane N–CH₂δ 3.2–3.5 (m, 2H)
Enolic protonδ 12.8 (s, 1H, DMSO-d₆)
IR (KBr)C=O stretch1680–1700 cm⁻¹
HRMS [M+H]⁺m/z calc. 314.1885

Q. Table 2. Optimization of Synthetic Yield

ConditionTime (h)Yield (%)
Conventional heating2430
Microwave-assisted445

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